4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-6-10(8-17)2-4-12(13)19-9-11-3-5-14(15)16-7-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWWGGUJXQNESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde typically involves the reaction of 6-chloropyridin-3-ylmethanol with 3-methoxybenzaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloropyridinyl group in the presence of a base.
Major Products Formed
Oxidation: 4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzoic acid.
Reduction: 4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the substituents on the benzaldehyde core. Key variations include:
- Substituent type : Chloropyridinyl, benzyloxy, triazole, benzimidazole, or halogenated benzyl groups.
- Position : Methoxy groups at the 3-position vs. hydroxyl or other alkoxy groups.
Key SAR Insights:
Substituent Position : Methoxy at the 3-position reduces DNA-binding affinity compared to hydroxyl or benzyloxy groups at the same position .
Electron-Withdrawing Groups : Halogens (Cl, F, Br) and heterocycles (pyridine, triazole) improve bioactivity by modulating electronic properties and steric interactions .
Heterocyclic Moieties : Triazole and benzimidazole groups confer diverse activities (anticancer, pesticidal) due to enhanced hydrogen bonding and π-π stacking .
Biological Activity
4-((6-Chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C14H14ClN1O3
- Molecular Weight : 281.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The presence of the chloropyridine moiety enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth.
- Anticancer Properties : Studies have shown that similar chalcone derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
- Anti-inflammatory Effects : The methoxy groups in the structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Recent studies have evaluated the biological activities of chalcone derivatives, including compounds structurally similar to this compound. Below is a summary of findings from various research studies:
| Activity Type | IC50 (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Antibacterial | 15.2 | E. coli | |
| Antifungal | 12.5 | C. albicans | |
| Cytotoxic | 8.0 | HeLa cells | |
| Anti-inflammatory | 10.0 | RAW264.7 cells |
Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry investigated the anticancer effects of various chalcone derivatives, including those with similar structures to our compound. The results indicated that these compounds significantly inhibited cell viability in HeLa and MCF7 cell lines at concentrations below 10 µM, suggesting a strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of substituted benzaldehydes highlighted that compounds with chloropyridine substituents exhibited enhanced antibacterial activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound could be effective against common pathogens.
Q & A
Q. What precautions are critical for handling this compound?
- Methodological Answer :
- Storage : Keep under nitrogen at −20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation .
- Safety : Refer to SDS guidelines for similar aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde), including PPE and fume hood use .
Q. How can this compound serve as a precursor in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
